

# 2-chloro-N-(2-methoxyethyl)acetamide molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-chloro-N-(2-methoxyethyl)acetamide

Cat. No.: B087373

[Get Quote](#)

An In-Depth Technical Guide to **2-chloro-N-(2-methoxyethyl)acetamide**: Synthesis, Reactivity, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-chloro-N-(2-methoxyethyl)acetamide**, a valuable bifunctional reagent in synthetic organic chemistry. The core of this document focuses on its physicochemical properties, detailing its calculated molecular weight and structure. We present a robust, field-proven protocol for its synthesis via nucleophilic acyl substitution, explaining the causality behind the procedural steps. The guide further explores the compound's primary mode of reactivity—the nucleophilic substitution at the  $\alpha$ -carbon—which makes it a versatile precursor for the development of novel molecules in pharmaceutical and agrochemical research. Safety protocols, based on data from structurally analogous compounds, are also discussed to ensure safe handling and application.

## Physicochemical Properties

**2-chloro-N-(2-methoxyethyl)acetamide** is a secondary amide characterized by a reactive chloroacetyl group and an N-linked methoxyethyl chain. While a specific CAS Registry Number is not readily available in common databases, its fundamental properties can be derived from its chemical structure.

Property	Value	Source
IUPAC Name	2-chloro-N-(2-methoxyethyl)acetamide	-
Molecular Formula	C <sub>5</sub> H <sub>10</sub> ClNO <sub>2</sub>	Calculated
Molecular Weight	151.59 g/mol	Calculated
Canonical SMILES	COCCN(C(=O)CCl)	-
InChI Key	(Derived from Structure)	-

Note: The molecular weight is calculated based on atomic masses and the derived molecular formula.

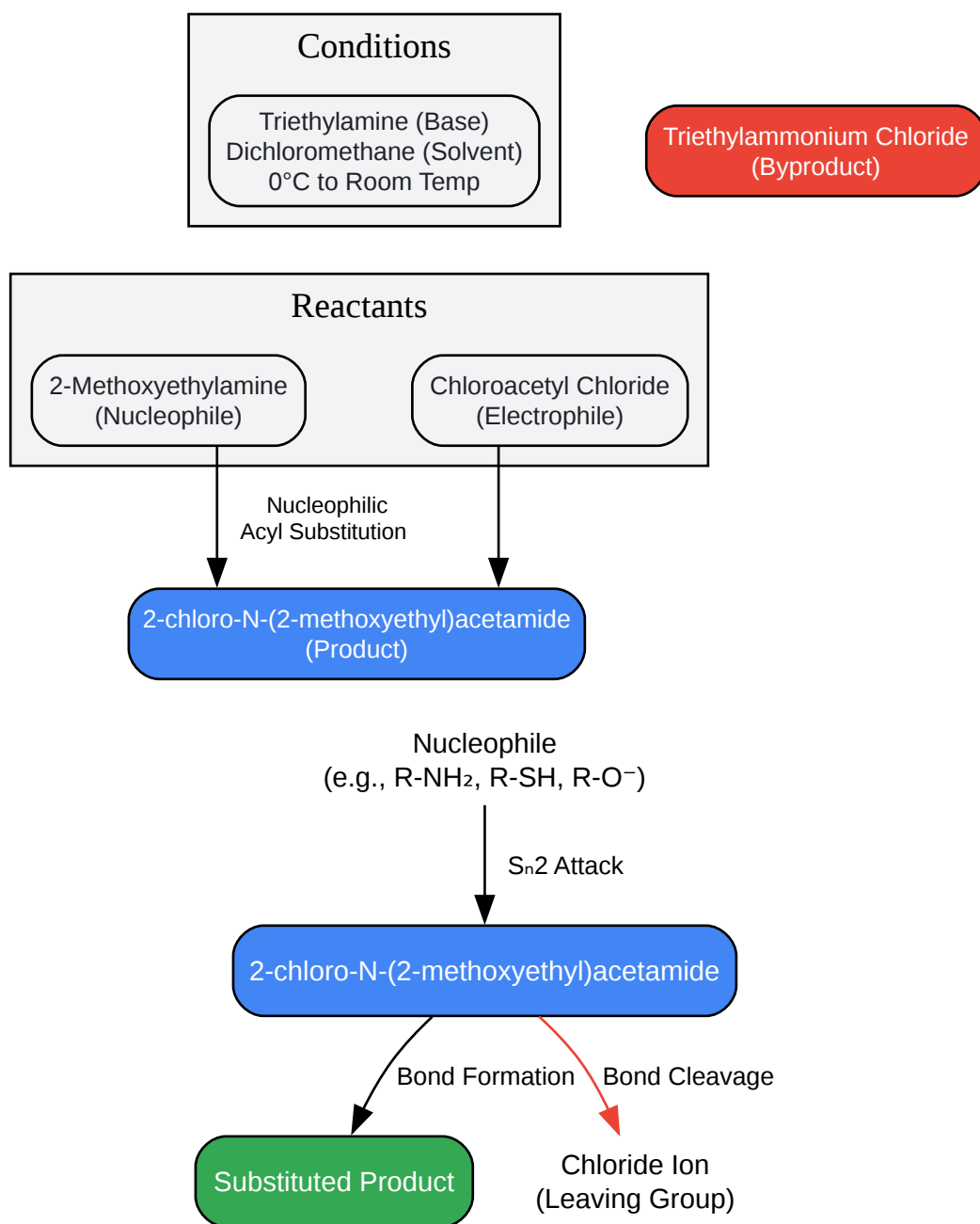
## Synthesis and Reactivity

The synthesis and reactivity of **2-chloro-N-(2-methoxyethyl)acetamide** are governed by fundamental principles of organic chemistry, making it a predictable and reliable synthetic intermediate.

### Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and efficient method for synthesizing **2-chloro-N-(2-methoxyethyl)acetamide** is the chloroacetylation of 2-methoxyethylamine. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.<sup>[1]</sup>

**Mechanism Insight:** The nitrogen atom of 2-methoxyethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The carbonyl double bond transiently breaks to form a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct.<sup>[1]</sup> This prevents the protonation of the starting 2-methoxyethylamine, which would render it non-nucleophilic and halt the reaction.



[Click to download full resolution via product page](#)

Caption: General reactivity of the chloroacetyl group via nucleophilic substitution.

## Applications in Research and Drug Development

While specific applications for **2-chloro-N-(2-methoxyethyl)acetamide** itself are not broadly documented, the class of N-substituted 2-chloroacetamides serves as a cornerstone in several fields:

- **Medicinal Chemistry:** These compounds are crucial intermediates for synthesizing pharmacologically active molecules. The chloroacetyl group acts as a reactive handle to connect the core amide structure to other fragments, a strategy used in creating inhibitors for enzymes like kinases. [2]\* **Agrochemicals:** Many commercial herbicides, such as Alachlor and Metolachlor, are based on the N-substituted 2-chloroacetamide scaffold. [3] Their biological activity often stems from their ability to alkylate biological macromolecules.
- **Material Science and General Synthesis:** The ability to easily introduce a functionalized amide moiety makes this class of compounds useful for creating polymers and other complex organic molecules. [4]

## Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of **2-chloro-N-(2-methoxyethyl)acetamide** from 2-methoxyethylamine and chloroacetyl chloride. It is adapted from established procedures for similar N-substituted chloroacetamides. [1][5] **Materials:**

- 2-methoxyethylamine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (TEA) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, addition funnel, ice bath

### Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.0 eq) and anhydrous dichloromethane. Dissolve the amine completely. Add triethylamine (1.2 eq) to the solution.

- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring. This is critical to control the exothermic reaction and prevent side reactions. [6]3. **Reagent Addition:** Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to an addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). [1]5. **Workup - Quenching:** Once the reaction is complete, carefully pour the mixture into a separatory funnel. Add water to quench the reaction and dissolve the triethylammonium chloride salt.
- **Workup - Washing:** Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution (to remove any remaining acid), water, and finally brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO<sub>4</sub>. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-chloro-N-(2-methoxyethyl)acetamide** is not available. However, based on data for structurally similar  $\alpha$ -chloroamides, the following precautions are advised:

- **Toxicity:** Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Handle with care.
- **Irritation:** Causes skin and eye irritation. May cause severe eye damage.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood.

- Handling: Avoid generating dust or aerosols. Ensure adequate ventilation. Wash hands thoroughly after handling.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on analogous compounds. Always consult a specific, verified SDS for any chemical before use and perform a thorough risk assessment.

## Conclusion

**2-chloro-N-(2-methoxyethyl)acetamide** is a highly functionalized and reactive intermediate. Its synthesis is straightforward, relying on well-established nucleophilic acyl substitution chemistry. The true value of this compound lies in the electrophilic nature of its  $\alpha$ -carbon, which provides a reliable and versatile site for nucleophilic attack. This reactivity makes it, and the broader class of  $\alpha$ -chloroamides, indispensable tools for researchers in drug discovery, agrochemical development, and synthetic chemistry for the construction of complex molecular architectures.

## References

- NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information.
- Acanthus Research. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide.
- Common Chemistry. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- Organic Syntheses. (n.d.). CHLOROACETAMIDE.
- ResearchGate. (2022). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- D'Auria, M. (2018). The Fascinating Chemistry of  $\alpha$ -Haloamides. ChemistryOpen, 7(12), 942-973.
- PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information.
- Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic  $\alpha$ -chloroamides. Journal of the American

Chemical Society, 132(32), 11027–11029.

- Dowling, D. P., et al. (2022). Asymmetric Synthesis of  $\alpha$ -Chloroamides via Photoenzymatic Hydroalkylation of Olefins.
- Reddit. (2024). Why is an acyl halide more reactive than an amide to a nucleophilic attack?. r/Mcat.
- Organic Chemistry Portal. (2019). Making Carbonyls of Amides Nucleophilic and Hydroxyls of Alcohols Electrophilic Mediated by SO<sub>2</sub>F<sub>2</sub> for Synthesis of Esters from Amides.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of  $\alpha$ -Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research [acanthusresearch.com]
- 4. ijpsr.info [ijpsr.info]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2-chloro-N-(2-methoxyethyl)acetamide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087373#2-chloro-n-2-methoxyethyl-acetamide-molecular-weight]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)